Er(dbm)3(phen),Tris(dibenzoylmethane)mono(phenanthrolin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

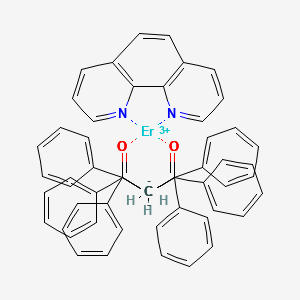

Er(dbm)₃(phen), or tris(dibenzoylmethane)mono(phenanthroline)erbium(III), is a lanthanide coordination complex where the Er³⁺ ion is coordinated by three dibenzoylmethane (dbm) ligands and one 1,10-phenanthroline (phen) ligand. The dbm ligands act as β-diketonate chelators, while phen serves as a neutral ancillary ligand that enhances stability and modulates photophysical properties by shielding the Er³⁺ ion from solvent interactions . The octacoordinated geometry (eight donor atoms: six oxygen atoms from dbm and two nitrogen atoms from phen) is typical for lanthanide β-diketonate complexes .

Key applications include near-infrared (NIR) luminescence for optical amplifiers, organic light-emitting diodes (OLEDs), and sensor technologies . Its molecular weight is approximately 1,000–1,017 g/mol, inferred from analogous europium complexes (e.g., Eu(dbm)₃phen: 1,001.93 g/mol ) and Er³⁺’s atomic mass.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(dibenzoylmethane)mono(phenanthroline)erbium typically involves the reaction of erbium chloride with dibenzoylmethane and phenanthroline in a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the erbium ion. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for Tris(dibenzoylmethane)mono(phenanthroline)erbium are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tris(dibenzoylmethane)mono(phenanthroline)erbium primarily undergoes coordination reactions due to the presence of the metal ion. It can also participate in ligand exchange reactions where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation and Reduction: The compound is relatively stable and does not easily undergo oxidation or reduction under normal conditions.

Substitution: Ligand substitution reactions can occur in the presence of stronger ligands that can displace the existing ligands.

Major Products

The major products of these reactions are typically new coordination compounds where the original ligands have been replaced by other ligands.

Scientific Research Applications

Tris(dibenzoylmethane)mono(phenanthroline)erbium has several applications in scientific research:

Chemistry: Used as a luminescent probe in various chemical analyses due to its strong emission properties.

Biology: Employed in bioimaging and as a fluorescent marker in biological studies.

Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The luminescent properties of Tris(dibenzoylmethane)mono(phenanthroline)erbium arise from the electronic transitions within the erbium ion. When the compound is excited by an external light source, it absorbs energy and transitions to an excited state. Upon returning to the ground state, it emits light, which is the basis for its luminescent behavior. The phenanthroline ligand plays a crucial role in stabilizing the excited state and enhancing the emission intensity.

Comparison with Similar Compounds

Structural and Compositional Comparison

Notes:

- dbm = dibenzoylmethane; phen = 1,10-phenanthroline; tbm = modified β-diketonate ligand.

- Tetrabutylammonium (tba) in (tba)[Er(dbm)₄] increases solubility but reduces luminescence efficiency compared to neutral phen-containing complexes .

Photophysical Properties

Key Findings :

- Er(dbm)₃(phen) exhibits NIR emission (1,420–1,620 nm), critical for telecommunications and bioimaging, but suffers from low quantum yields due to non-radiative decay and weak ligand-to-metal energy transfer .

- Eu(dbm)₃(phen) shows intense visible red emission (615 nm) with higher quantum yields (~5–10%), making it suitable for OLEDs and solar cell spectral converters .

- Tb(dbm)₃(phen) defies expectations by emitting red light instead of green, attributed to ligand-induced quenching of the ⁵D₄ → ⁷F₅ transition .

Case Studies :

Biological Activity

The compound Er(dbm)₃(phen) , which consists of erbium (Er) coordinated with dibenzoylmethane (dbm) and phenanthroline (phen), has garnered attention in the field of bioinorganic chemistry due to its unique luminescent properties and potential biological applications. This article explores the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of Er(dbm)₃(phen) can be represented as follows:

- Er : Erbium ion

- dbm : Dibenzoylmethane ligand

- phen : Phenanthroline ligand

This complex typically exhibits near-infrared (NIR) luminescence, making it suitable for biomedical imaging and therapeutic applications.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the potential of Er(dbm)₃(phen) as an anticancer agent. The MTT assay is commonly used to assess cell viability after treatment with various concentrations of the compound.

Table 1: IC₅₀ Values of Er(dbm)₃(phen) Against Different Cancer Cell Lines

| Compound | A2780 (µM) | MDAMB231 (µM) |

|---|---|---|

| Er(dbm)₃(phen) | 17.7 ± 3.1 | 63.5 ± 5.5 |

| Cisplatin | 26.7 ± 8.0 | 20.7 ± 5.6 |

The IC₅₀ values indicate that Er(dbm)₃(phen) exhibits significant cytotoxicity against ovarian cancer (A2780) and breast cancer (MDAMB231) cell lines, with lower IC₅₀ values compared to cisplatin, a standard chemotherapy drug .

The mechanism by which Er(dbm)₃(phen) induces cytotoxicity involves several cellular processes:

- Cellular Uptake : Studies using fluorescence microscopy have shown that Er(dbm)₃(phen) is rapidly taken up by cancer cells, leading to increased intracellular concentrations over time .

- Mitochondrial Dysfunction : Transmission electron microscopy (TEM) analysis revealed that treatment with Er(dbm)₃(phen) led to mitochondrial alterations, including swelling and distortion, which are indicative of apoptosis .

- Apoptosis Induction : The compound appears to trigger apoptotic pathways in treated cells, as evidenced by morphological changes consistent with apoptosis observed via scanning electron microscopy (SEM).

Study 1: In Vivo Efficacy

In a recent study, the in vivo efficacy of Er(dbm)₃(phen) was evaluated using a xenograft model of human ovarian cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis confirmed increased apoptosis in tumor tissues from treated mice .

Study 2: NIR Luminescence in Bioimaging

The NIR luminescent properties of Er(dbm)₃(phen) were utilized for bioimaging applications. When conjugated to mesoporous silica nanoparticles, the complex demonstrated enhanced imaging capabilities in living tissues due to its deep tissue penetration and low autofluorescence . This property positions it as a promising candidate for non-invasive imaging techniques in oncology.

Properties

Molecular Formula |

C57H41ErN2O6 |

|---|---|

Molecular Weight |

1017.2 g/mol |

IUPAC Name |

1,3-diphenylpropane-1,3-dione;erbium(3+);1,10-phenanthroline |

InChI |

InChI=1S/3C15H11O2.C12H8N2.Er/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11H;1-8H;/q3*-1;;+3 |

InChI Key |

AVPIJZZFTKUQOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Er+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.